molecular formula C16H15ClN4OS B12132982 3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12132982
M. Wt: 346.8 g/mol
InChI Key: YTJCZXRJYBHCCO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The methylthio group is introduced via a thioetherification reaction, where a thiol reacts with a halomethyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate enzyme inhibition and receptor binding due to its triazole core.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4OS/c1-22-12-8-6-11(7-9-12)10-23-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3

InChI Key

YTJCZXRJYBHCCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl

Origin of Product

United States

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